(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate
Description
The compound “(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate” is a thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core. Key structural features include:
- A 4-fluorophenyl group at position 3, which may influence electronic properties and receptor binding.
- An ethyl cyanoacetate moiety, providing a conjugated system that could enhance stability or modulate reactivity .
This compound belongs to a class of heterocyclic molecules often explored for medicinal applications, particularly anticancer activity, due to their ability to interact with biological targets such as kinases or apoptosis regulators .
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O3S/c1-2-29-21(28)16(11-25)20-26(15-7-5-14(24)6-8-15)19(27)18(30-20)9-12-3-4-13(22)10-17(12)23/h3-8,10,18H,2,9H2,1H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGHOZWBJIGGK-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a 2-aminothiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The 2,4-dichlorobenzyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the cyano group with ethyl acetate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions may target the cyano group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.
Medicine
In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano and thiazolidinone groups may play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinone derivatives share a common core but differ in substituents, which critically impact their physicochemical and biological properties.
Key Observations :
- The 4-fluorophenyl group may offer stronger π-π stacking interactions than 3-fluoroanilino derivatives .
- Core Heterocycle: Thiazolidinones (target) generally exhibit greater conformational rigidity than imidazolidinones, which could influence binding specificity .
Thiazole and Benzoate Derivatives
Ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) represent another class of structurally related compounds :
Comparison :
- Thiazolidinones (target) are more rigid due to their fused ring system, whereas benzoate derivatives (e.g., I-6230) have greater rotational freedom, which may reduce target affinity.
Cytotoxicity and Screening Methods
- Compounds with 4-methoxyphenyl substituents (e.g., ) show IC₅₀ values in the low micromolar range (8–12 μM), suggesting that electron-donating groups may moderate activity.
- The SRB assay (), a common cytotoxicity screening tool, has been applied to similar thiazole derivatives, highlighting its utility for evaluating the target compound’s bioactivity .
Biological Activity
(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that integrates various pharmacophores, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A cyano group ()
- A thiazolidine ring , which is known for its biological activity
- Substituents such as dichlorobenzyl and fluorophenyl that enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with thiazolidine rings exhibit significant anticancer properties. For instance, related thiazolidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
Table 1: Cytotoxicity Data of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.8 ± 0.02 | |
| Compound B | HepG2 | 4.5 ± 0.05 | |
| (Z)-ethyl 2-cyano... | MCF-7 | TBD | Current Study |
Note: TBD indicates data to be determined in future experiments.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of apoptotic pathways.
Case Study: In Vivo Evaluation
In vivo studies using Ehrlich ascites carcinoma (EAC) models demonstrated that the sodium salt of a structurally similar compound exhibited significant antioxidant and anticancer effects. The compound was able to reduce tumor growth and enhance survival rates in treated animals, suggesting a promising therapeutic potential for similar derivatives .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives can vary significantly based on their structural modifications. The presence of electron-withdrawing groups such as chloro and cyano enhances their cytotoxicity by stabilizing the reactive intermediates formed during metabolism.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chloro (Cl) | Increases potency |
| Fluoro (F) | Modulates selectivity |
| Cyano (C≡N) | Enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
